molecular formula C26H28Cl2N4O4 B1217973 Ketoconazole CAS No. 79156-75-5

Ketoconazole

Cat. No.: B1217973
CAS No.: 79156-75-5
M. Wt: 531.4 g/mol
InChI Key: XMAYWYJOQHXEEK-ZEQKJWHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ketoconazole is an antifungal drug that was first synthesized in the 1970s. It is used to treat a variety of fungal infections, including ringworm, athlete's foot, and jock itch. This compound works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. In addition to its antifungal properties, this compound has been shown to have antiandrogenic effects, making it useful in the treatment of conditions such as hirsutism and prostate cancer.

Scientific Research Applications

  • Inhibition of Steroid Production : Ketoconazole has been identified as a potent inhibitor of gonadal and adrenal steroid synthesis, both in vitro and in vivo. This property of this compound has led to investigations into its effect on the production of testosterone and other steroids (Sonino, 1987).

  • Impact on Adrenal Steroid Synthesis : Studies have shown that this compound can significantly inhibit adrenal steroid synthesis. In healthy humans, the cortisol response to adrenocorticotropic hormone was notably reduced after doses of this compound, indicating a reduced adrenal androgen response (Pont et al., 1982).

  • Research on Cushing's Disease : this compound has been investigated for its use in Cushing's disease, a condition characterized by excessive cortisol production. The drug's ability to lower circulating cortisol levels has been a subject of study, with mixed results on efficacy and tolerance (Castinetti et al., 2014).

  • Use in Prostatic Cancer Treatment : this compound has been used in the treatment of metastatic prostatic carcinoma due to its ability to block the synthesis of androgens in the testes and adrenal glands. However, significant side effects, including gastrointestinal and hepatic issues, have been reported (Hanash, 1989).

  • Endocrine Effects in Men : Research has shown that this compound inhibits testosterone biosynthesis in men, with a specific action on the androgen pathway. This has implications for its use in conditions related to androgen production (Santen et al., 1983).

  • Pharmacology and Microbiology : this compound's effect on ergosterol biosynthesis in fungi has been extensively studied. This has implications for its use in treating fungal infections and understanding its mechanism of action (Sohn, 1982).

  • Topical Delivery and Formulations : Research into improving the delivery mechanisms of this compound, particularly for topical applications, has been explored. This includes studying lipid nanoparticles for targeted drug delivery and minimizing side effects (Souto & Müller, 2005).

Mechanism of Action

Target of Action

Ketoconazole primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol , which is a vital component of the fungal cell membrane .

Mode of Action

This compound interacts with its target, the 14-α-sterol demethylase, and inhibits its function . This results in the inhibition of ergosterol synthesis, leading to increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By blocking the function of 14-α-sterol demethylase, this compound hinders the production of ergosterol, a key component of the fungal cell membrane . This disruption in the sterol biosynthesis pathway leads to increased membrane fluidity and prevents the growth of the fungus .

Pharmacokinetics

This compound exhibits a bioavailability of 37–97% when taken orally . It is extensively metabolized in the liver, predominantly through oxidation and O-dealkylation . The metabolites, including N-deacetyl this compound, are mainly excreted in the bile . This compound is also highly protein-bound, with 84 to 99% binding to plasma proteins, mainly albumin .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to increased fungal cellular permeability . This disrupts the normal functioning of the fungal cell, thereby preventing its growth and proliferation . In addition to its antifungal effects, this compound has also been found to have antiandrogen and antiglucocorticoid properties .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound’s absorption can be affected by the presence of food, which can increase its Cmax and delay its Tmax . Furthermore, this compound’s interaction with other drugs can also impact its action. For example, it has been reported that this compound’s bioavailability is lower when taken with cimetidine .

Safety and Hazards

Ketoconazole can cause serious harm to your liver that may result in liver transplant or cause death . It can also cause severe liver injury and jaundice . Hypersensitivity reactions have also been reported, such as anaphylaxis and urticaria . High-dose this compound has been shown to cause an increase in long bone fragility and lead to fracture .

Future Directions

New dermatologic indications for the use of topical Ketoconazole have arisen such as onychomycosis, blepharitis, and hair loss . This suggests that there are potential new applications and developments for this compound in the future .

Biochemical Analysis

Biochemical Properties

Ketoconazole plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in the biosynthesis of ergosterol . This inhibition leads to the accumulation of toxic sterol intermediates and disrupts the fungal cell membrane . This compound also interacts with other cytochrome P450 enzymes, affecting the metabolism of various endogenous and exogenous compounds .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It inhibits the growth of fungal cells by disrupting their cell membrane integrity . In human cells, this compound can inhibit steroidogenesis by blocking enzymes involved in the synthesis of steroid hormones such as testosterone and cortisol . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the heme iron of the cytochrome P450 enzyme lanosterol 14α-demethylase . This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . The resulting accumulation of toxic sterol intermediates disrupts the fungal cell membrane, leading to cell death . Additionally, this compound can inhibit other cytochrome P450 enzymes, affecting the metabolism of various compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its antifungal activity can decrease with prolonged exposure to light and heat . In vitro studies have shown that this compound can cause transient elevations in liver enzymes, which usually resolve despite continued therapy . Long-term exposure to this compound can lead to hepatotoxicity and other adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats fungal infections in animals . High doses can lead to adverse effects such as hepatotoxicity, anorexia, vomiting, and adrenal insufficiency . In dogs, high doses of this compound have been associated with cataract development .

Metabolic Pathways

This compound undergoes extensive metabolism in the liver, primarily through oxidation and degradation of the imidazole and piperazine rings . The major metabolic pathways involve cytochrome P450 enzymes, including CYP3A4 . The metabolites are mainly excreted in the feces, with a small portion eliminated via the kidneys . This compound can also inhibit the metabolism of other drugs by affecting cytochrome P450 enzymes .

Transport and Distribution

This compound is well-distributed within the body, reaching various tissues and fluids . It is highly protein-bound in plasma and can penetrate inflamed joint fluid, saliva, bile, urine, sebum, cerumen, feces, tendons, skin, and soft tissue . This compound crosses the blood-brain barrier poorly, resulting in negligible amounts in the cerebrospinal fluid .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its inhibitory effects on steroidogenesis and ergosterol synthesis . This compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments .

Properties

IUPAC Name

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYWYJOQHXEEK-ZEQKJWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161949
Record name (-)-Ketoconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, COLOURLESS CRYSTALS OR POWDER.
Record name Ketoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

0.0866 mg/L, Solubility in water: none
Record name Ketoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure, Pa at 25 °C: (negligible)
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action

Cushing's syndrome (CS) is underpinned by chronic hypercortisolism leading to multisystem morbidity, including effects on the cardiovascular and endocrine systems, metabolic syndrome with accompanying changes in body composition, neuropsychiatric effects, changes in blood pressure and chemistry, and opportunistic infections. CS is most commonly caused by an ACTH-producing pituitary adenoma (ACTH-dependent CS) but may also be caused by an adrenal adenoma, adrenal carcinoma, or adrenal hyperplasia (ACTH-independent CS). As hypercortisolism is associated with significant morbidity and increased mortality, the primary goal of therapy is to normalize cortisol levels, either through surgical resection of the associated tumour or, when surgery is unsuccessful or inappropriate, radiological or chemotherapeutic treatment. Different medications target different axes of the underlying etiology of CS; steroidogenic enzyme inhibitors are effective against all forms of CS. [Ketoconazole], which is indicated for endogenous CS by the EMA and used for the same indication off-label in the US, is a racemate of 2S,4R (levoketoconazole) and 2R,4S (dextroketoconazole) _cis_-enantiomers known to inhibit multiple CYP450 enzymes. Studies using enantiomerically pure versions deduced that levoketoconazole is between 1.2-2.7 times more potent at inhibiting the key steroidogenic enzymes CYP11A1, CYP11B1, CYP11B2, and CYP17A1 than racemic [ketoconazole], and ~15-25 times more potent than dextroketoconazole, suggesting that the majority of the therapeutic efficacy of [ketoconazole] in CS is due to levoketoconazole. Hence, levoketoconazole directly inhibits key enzymes in cortisol and testosterone synthesis. As levoketoconazole is a more potent steroidogenic inhibitor than [ketoconazole], lower concentrations should achieve the same therapeutic effect and may also decrease the risk of hepatic toxicity. In addition to the dose consideration, levoketoconazole is 12 times less potent than dextroketoconazole at inhibiting CYP7A1, a rate-limiting enzyme for bile acid synthesis. However, levoketoconazole is roughly two times more potent at inhibiting CYP3A4 than dextroketoconazole., Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane., Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane.
Record name Levoketoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05667
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name KETOCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from 4-methylpentanone

CAS No.

142128-57-2, 65277-42-1, 142128-59-4
Record name (-)-Ketoconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142128-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketoconazole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levoketoconazole [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Ketoconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levoketoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05667
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Ketoconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ketoconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOKETOCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ8R0NT7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KETOCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9400W927I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KETOCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ketoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

146 °C, 148-152 °C
Record name KETOCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ketoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ketoconazole
Reactant of Route 2
Reactant of Route 2
Ketoconazole
Reactant of Route 3
Reactant of Route 3
Ketoconazole
Reactant of Route 4
Reactant of Route 4
Ketoconazole
Reactant of Route 5
Reactant of Route 5
Ketoconazole
Reactant of Route 6
Reactant of Route 6
Ketoconazole
Customer
Q & A

Q1: What is the primary mechanism of action of ketoconazole?

A1: this compound exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. [] It achieves this by targeting the cytochrome P450 (CYP) enzyme, specifically CYP51, which is responsible for a key step in ergosterol synthesis. [] This disruption of ergosterol production leads to impaired membrane permeability and ultimately inhibits fungal growth. []

Q2: How does this compound's inhibition of CYP enzymes contribute to its antifungal activity?

A2: this compound's primary target is the fungal CYP51 enzyme. [] By blocking the activity of this enzyme, this compound prevents the conversion of lanosterol to ergosterol. [] This disruption in ergosterol synthesis weakens the fungal cell membrane, making it more permeable and ultimately leading to cell death.

Q3: Beyond its antifungal effects, are there other notable downstream consequences of this compound's interaction with CYP enzymes?

A3: Yes, this compound's potent inhibition of CYP enzymes, particularly CYP3A4, extends beyond its antifungal effects, leading to significant drug-drug interactions. [, , , , ] This interaction is especially relevant for orally administered drugs metabolized by CYP3A4, as this compound can significantly increase their plasma concentrations, potentially leading to adverse effects. [, , ]

Q4: What are the implications of this compound's inhibition of human CYP3A4 for drug development?

A4: this compound has become a valuable tool in drug development to assess the role of CYP3A4 in the metabolism of new drug candidates. [, ] By co-administering this compound with a candidate drug, researchers can determine the extent to which CYP3A4 contributes to its clearance and identify potential drug-drug interaction liabilities. [, ] This information is crucial for optimizing drug dosing regimens and ensuring patient safety during clinical trials and post-marketing.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C26H28Cl2N4O4. Its molecular weight is 531.44 g/mol.

Q6: Does the form in which this compound is delivered affect its efficacy?

A6: Yes, the formulation of this compound can significantly impact its effectiveness. [, , ] For example, the dissolution rate of this compound tablets is pH-dependent, influencing its absorption and bioavailability. [] Researchers have explored different formulations like microcapsules [] and foam formulations [] to improve its delivery and therapeutic outcomes in various applications.

Q7: How does the presence of food affect the absorption of this compound?

A7: While food does not significantly impact the extent of this compound absorption, it can delay the time it takes to reach peak serum concentrations. [, ] This delay suggests a potential influence of food on the rate of absorption, potentially due to altered gastric emptying or drug dissolution.

Q8: Is the elimination of this compound dose-dependent?

A8: Studies suggest that the pharmacokinetics of this compound may be dose-dependent, with higher doses resulting in a disproportionate increase in half-life and area under the curve, indicating potential saturation of elimination pathways. []

Q9: Does this compound effectively penetrate the cerebrospinal fluid?

A9: Yes, this compound has been shown to penetrate the cerebrospinal fluid (CSF), although the concentrations achieved vary depending on factors such as dose, route of administration, and presence of inflammation. [, ] This penetration is particularly relevant for treating fungal infections of the central nervous system.

Q10: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A10: The efficacy of this compound has been extensively studied using both in vitro and in vivo models. [, , ] In vitro studies often involve determining the minimum inhibitory concentration (MIC) of this compound against various fungal species using methods like broth microdilution and agar diffusion. [, , ] These studies provide insights into this compound's antifungal potency and spectrum of activity. [, , ]

Q11: Has this compound shown efficacy against specific types of fungal infections in clinical trials?

A11: this compound has demonstrated clinical efficacy in treating various fungal infections, including dermatophytosis, onychomycosis, and mucocutaneous candidiasis. [] Its efficacy has been evaluated in numerous clinical trials, establishing it as a valuable antifungal agent for these conditions.

Q12: What are the known mechanisms of resistance to this compound in fungi?

A12: Resistance to this compound can arise from various mechanisms, including alterations in the target enzyme (CYP51), overexpression of efflux pumps that reduce intracellular drug accumulation, and mutations in genes involved in ergosterol biosynthesis. [, ] Understanding these mechanisms is crucial for developing strategies to combat this compound resistance and improve treatment outcomes.

Q13: What are the potential long-term effects of this compound use, particularly on the liver?

A13: this compound, particularly when administered orally, has been associated with hepatotoxicity, which can manifest as elevated liver enzymes or, in rare cases, severe liver injury. [, , ] This toxicity is thought to be primarily idiosyncratic, meaning it occurs unpredictably in susceptible individuals.

Q14: Have there been efforts to improve the delivery of this compound to specific targets or tissues?

A14: Researchers have explored various strategies to enhance this compound delivery, including novel formulations such as microcapsules and foam formulations, aiming to improve its penetration into target tissues while minimizing systemic exposure and potential side effects. [, ]

Q15: What analytical methods are commonly used to measure this compound concentrations?

A15: this compound concentrations are typically measured using high-performance liquid chromatography (HPLC) methods. [, ] These methods offer high sensitivity and specificity, allowing accurate quantification of this compound in biological samples, which is essential for pharmacokinetic studies and therapeutic drug monitoring.

Q16: What are some alternatives to this compound for the treatment of fungal infections?

A17: Several alternative antifungal agents are available, including other azoles like fluconazole and itraconazole, as well as non-azole antifungals such as terbinafine and amphotericin B. [, ] The choice of antifungal agent depends on factors such as the specific fungal species causing the infection, the site of infection, and individual patient factors.

Q17: When was this compound first introduced, and what impact did it have on the treatment of fungal infections?

A18: this compound was first introduced in the early 1980s as a novel broad-spectrum antifungal agent. [, , ] It represented a significant advancement in antifungal therapy due to its oral availability and efficacy against a wide range of fungal species. this compound's introduction marked a milestone in managing fungal infections, offering a more convenient and effective alternative to previously available treatments.

Q18: How has this compound contributed to research in fields beyond antifungal therapy?

A19: this compound has played a crucial role in advancing our understanding of drug metabolism and pharmacokinetic interactions, particularly those mediated by CYP3A4. [, ] Its well-characterized inhibitory effects on CYP3A4 have made it a valuable tool in drug discovery and development for investigating the role of this enzyme in the metabolism of new drug candidates.

Q19: Are there examples of synergistic effects when combining this compound with other drugs?

A20: this compound, when combined with other antifungal agents like flucytosine, has demonstrated synergistic activity against certain fungal infections, enhancing their efficacy. [] This synergy underscores the potential benefits of combination therapy in improving treatment outcomes for challenging fungal infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.